ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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Overview
Description
ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a piperazine moiety, and an ethyl acetate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylpiperazine with ethyl bromoacetate to form ethyl 2-(4-phenylpiperazin-1-yl)acetate. This intermediate is then reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .
Scientific Research Applications
ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring may participate in enzyme inhibition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(4-PHENYLPIPERAZIN-1-YL)ACETATE
- 2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE
- 2-(4-PHENYLPIPERAZIN-1-YL)-1H-BENZIMIDAZOLE
Uniqueness
ETHYL 2-{2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of a thiazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-26-18(25)12-15-14-27-19(20-15)21-17(24)13-22-8-10-23(11-9-22)16-6-4-3-5-7-16/h3-7,14H,2,8-13H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPKKBLUBYAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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